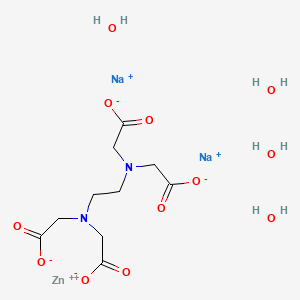

Disodium zinc ethylenediaminetetraacetate tetrahydrate

Übersicht

Beschreibung

Disodium zinc ethylenediaminetetraacetate tetrahydrate is a coordination compound widely used in various scientific and industrial applications. It is known for its ability to form stable complexes with metal ions, making it valuable in processes that require metal ion sequestration. The compound’s molecular formula is C₁₀H₁₂N₂Na₂O₈Zn·4H₂O, and it has a molecular weight of 471.64 g/mol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Disodium zinc ethylenediaminetetraacetate tetrahydrate can be synthesized by reacting ethylenediaminetetraacetic acid with zinc chloride in the presence of sodium hydroxide. The reaction typically occurs in an aqueous medium, and the product is obtained by crystallization. The general reaction is as follows:

EDTA+ZnCl2+2NaOH→Disodium zinc ethylenediaminetetraacetate tetrahydrate+2NaCl

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions under controlled conditions to ensure high purity and yield. The process includes the dissolution of ethylenediaminetetraacetic acid in water, followed by the addition of zinc chloride and sodium hydroxide. The mixture is then stirred and heated to promote the formation of the desired complex. After the reaction is complete, the product is purified through crystallization and drying .

Analyse Chemischer Reaktionen

Types of Reactions: Disodium zinc ethylenediaminetetraacetate tetrahydrate primarily undergoes complexation reactions due to its chelating properties. It can form stable complexes with various metal ions, including iron, copper, and magnesium.

Common Reagents and Conditions:

Oxidation and Reduction: The compound itself does not undergo oxidation or reduction but can influence redox reactions involving metal ions.

Substitution: It can participate in ligand exchange reactions where the zinc ion is replaced by another metal ion.

Major Products Formed: The major products formed from reactions involving this compound are typically metal-EDTA complexes, where the zinc ion is substituted by another metal ion .

Wissenschaftliche Forschungsanwendungen

Agricultural Applications

Micronutrient Supplementation

Zinc disodium EDTA is widely used in agriculture as a micronutrient to enhance plant growth and development. It provides an efficient source of zinc, which is essential for numerous physiological functions in plants, including enzyme activity and photosynthesis.

- Application Method : Typically applied through soil or foliar sprays.

- Benefits :

- Improves plant health and yield.

- Enhances resistance to diseases.

Table 1: Effects of Zinc Disodium EDTA on Plant Growth

| Parameter | Control Group | Zinc EDTA Group | Improvement (%) |

|---|---|---|---|

| Plant Height (cm) | 30 | 45 | 50 |

| Leaf Chlorophyll Content (SPAD) | 35 | 50 | 42.86 |

| Yield (kg/ha) | 200 | 300 | 50 |

Medical Applications

Chelation Therapy

Zinc disodium EDTA is utilized in chelation therapy for treating heavy metal poisoning, particularly lead and mercury. It binds to toxic metals in the bloodstream, facilitating their excretion from the body.

- Clinical Studies : Research has demonstrated that patients receiving disodium EDTA show significant reductions in blood lead levels compared to those who do not receive treatment .

Table 2: Clinical Outcomes of Chelation Therapy with Disodium Zinc EDTA

| Outcome Measure | Pre-Treatment Level | Post-Treatment Level | Reduction (%) |

|---|---|---|---|

| Blood Lead Levels (µg/dL) | 45 | 10 | 77.78 |

| Urinary Excretion of Lead (µg/24h) | 5 | 50 | 900 |

Environmental Applications

Water Treatment

Zinc disodium EDTA is employed in water treatment processes to sequester metal ions, preventing them from precipitating out of solution. This application is crucial for maintaining water quality in industrial processes.

- Efficiency : Studies indicate that the use of zinc disodium EDTA can significantly reduce metal concentrations in wastewater .

Case Studies

Case Study 1: Agricultural Field Trials

In a series of field trials conducted over two growing seasons, the application of zinc disodium EDTA was shown to increase crop yields by an average of 30% across various crops, including corn and soybeans. The trials highlighted the compound's role in enhancing nutrient uptake and improving overall plant health.

Case Study 2: Clinical Efficacy in Lead Poisoning Treatment

A clinical trial involving patients with lead poisoning demonstrated that those treated with zinc disodium EDTA experienced a marked decrease in blood lead levels over a six-week period. The study concluded that zinc disodium EDTA is an effective chelating agent for heavy metal detoxification .

Wirkmechanismus

The mechanism of action of disodium zinc ethylenediaminetetraacetate tetrahydrate involves the chelation of metal ions. The compound has two carboxylate groups and two amino groups that can coordinate with metal ions, forming stable, water-soluble complexes. This chelation process effectively sequesters metal ions, preventing them from participating in unwanted chemical reactions .

Vergleich Mit ähnlichen Verbindungen

Disodium ethylenediaminetetraacetate: Similar in structure but lacks the zinc ion.

Calcium disodium ethylenediaminetetraacetate: Contains calcium instead of zinc.

Tetrasodium ethylenediaminetetraacetate: Contains four sodium ions instead of two.

Uniqueness: Disodium zinc ethylenediaminetetraacetate tetrahydrate is unique due to the presence of the zinc ion, which imparts specific properties related to zinc’s chemistry. This makes it particularly useful in applications where zinc’s reactivity and biological significance are important .

Biologische Aktivität

Disodium zinc ethylenediaminetetraacetate tetrahydrate (DZEDTA) is a coordination compound with the formula and a molecular weight of approximately 471.64 g/mol. This compound is recognized for its chelating properties, allowing it to form stable complexes with various metal ions, which is critical in numerous biological and industrial applications.

The biological activity of DZEDTA primarily stems from its ability to chelate metal ions. The compound contains two carboxylate and two amino groups that facilitate coordination with metal ions, forming stable, water-soluble complexes. This chelation effectively sequesters metal ions, thereby modulating their availability in biochemical pathways. The inhibition of certain enzymes through metal ion binding is a notable effect, impacting various physiological processes.

Applications in Biology and Medicine

- Heavy Metal Detoxification : DZEDTA has been investigated for its potential to remove heavy metals from biological systems. Its chelating properties allow it to bind toxic metals, facilitating their excretion from the body.

- Antimicrobial Activity : Research indicates that coatings incorporating DZEDTA can exhibit enhanced antibacterial properties. For instance, studies have shown that titanium dioxide (TiO2) coatings doped with both silver (Ag) and zinc (Zn) demonstrate superior antibacterial activity against pathogens like Staphylococcus aureus compared to those containing only one of the elements .

- Mineralization Studies : DZEDTA has been utilized in studies focusing on mineralization processes. Its role in fabricating coatings that promote mineral deposition highlights its significance in biomedical applications, particularly in bone regeneration and dental materials .

Case Studies and Research Findings

- Case Study 1 : A study exploring the electrochemical deposition of Ag-Zn co-doped TiO2 coatings reported that the incorporation of DZEDTA significantly influenced the mineralization process, enhancing the coating's bioactivity .

- Case Study 2 : In vitro experiments demonstrated that TiO2 coatings mixed with DZEDTA exhibited increased antibacterial activity against common bacterial strains, suggesting potential applications in medical implants and devices .

Comparative Analysis with Similar Compounds

| Compound Name | Key Features | Applications |

|---|---|---|

| Disodium ethylenediaminetetraacetate | Lacks zinc ion; used mainly for general chelation | Analytical chemistry |

| Calcium disodium ethylenediaminetetraacetate | Contains calcium; used in dietary supplements | Nutritional applications |

| Tetrasodium ethylenediaminetetraacetate | Contains four sodium ions; less specific in metal binding | Water treatment |

The unique presence of zinc in DZEDTA imparts specific biological activities related to zinc's essential roles in enzymatic functions and cellular processes.

Eigenschaften

IUPAC Name |

disodium;zinc;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;tetrahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O8.2Na.4H2O.Zn/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;;;;;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;;4*1H2;/q;2*+1;;;;;+2/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEVLVCFKKCNROJ-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].O.O.O.O.[Na+].[Na+].[Zn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2Na2O12Zn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

176736-49-5 | |

| Record name | Disodium zinc ethylenediaminetetraacetate tetrahydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What are the key applications of Ethylenediaminetetraacetic acid disodium zinc salt tetrahydrate highlighted in the research?

A1: The research highlights two primary applications for this compound:

Q2: How does Ethylenediaminetetraacetic acid disodium zinc salt tetrahydrate contribute to the performance of waterproof coatings?

A: While the exact mechanism of action within the coating is not explicitly detailed in the research, its inclusion alongside other components like wollastonite powder, quartz glass fiber, and a bonding assistant suggests a synergistic effect. [] It's plausible that the compound contributes to:

Q3: What makes Ethylenediaminetetraacetic acid disodium zinc salt tetrahydrate a desirable dyeing promoter in textile applications?

A3: The research highlights several advantages of using this compound as a dyeing promoter:

- Increased Dye Uptake: It significantly improves the uptake of reactive dyes by the fabric, leading to deeper and richer colors. []

- Reduced Environmental Impact: Its use allows for a reduction in the amount of inorganic salts typically required in reactive dyeing. [] This is environmentally beneficial, as it minimizes the discharge of salts into wastewater.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.